Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-4-hydroxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) core is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] This benzopyran-2-one framework is the structural nucleus of numerous natural products and synthetic compounds exhibiting a vast spectrum of pharmacological activities.[1] Historically, derivatives of this scaffold, most notably warfarin, have been cornerstones of anticoagulant therapy.[1] Beyond this classical application, the 4-hydroxycoumarin family has demonstrated significant potential as antibacterial, antiviral, antifungal, antitumor, and anti-inflammatory agents.[1][3][4]
The reactivity of the 4-hydroxycoumarin system, particularly the nucleophilic character of the C3 position and the acidity of the 4-hydroxyl group, makes it a versatile starting point for the synthesis of diverse heterocyclic compounds.[1] This guide focuses on a specific, halogenated derivative: 5-Chloro-4-hydroxy-2H-chromen-2-one . The introduction of a chlorine atom at the 5-position of the aromatic ring significantly modulates the electronic properties and, consequently, the reactivity and biological profile of the molecule. This document serves as a technical resource, providing an in-depth analysis of its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity to support its application in research and drug development.
Synthesis and Mechanism
The synthesis of 4-hydroxycoumarins is well-established, with several named reactions providing access to this scaffold, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions.[5][6] For the synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one, a common and efficient approach involves the condensation of a substituted phenol with a malonic acid derivative, followed by intramolecular cyclization.
A plausible and widely utilized method is the reaction of an appropriately substituted phenol with diethyl malonate, which undergoes cyclization at high temperatures, often referred to as the von Pechmann condensation, although this name is more strictly applied to reactions with β-keto esters. The key starting material for the target molecule would be a 2-halophenol derivative which can react with malonic esters to undergo cyclization.
Illustrative Synthetic Protocol: Cyclocondensation
This protocol describes a general procedure for the synthesis of 4-hydroxycoumarins that can be adapted for 5-Chloro-4-hydroxy-2H-chromen-2-one, likely starting from 2-chlorophenol and diethyl malonate under thermal conditions, which would then require a subsequent reaction to form the lactone. A more direct route often involves the reaction of a substituted methyl salicylate with phenyl acetic acid derivatives in the presence of a dehydrating agent like phosphorous oxychloride, followed by cyclization.[6]
Step-by-Step Methodology:
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Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-hydroxybenzoate (or a suitable chlorinated precursor) and phenylacetic acid in a solvent such as pyridine.
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Dehydration/Condensation: Cool the mixture in an ice bath and slowly add a dehydrating agent like phosphorous oxychloride.
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Cyclization: After the initial reaction, add a base such as potassium hydroxide in pyridine to facilitate the intramolecular Dieckmann-like condensation, forming the 4-hydroxycoumarin ring system.[6]
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Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and acidified to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Reaction Mechanism Workflow
The formation of the 4-hydroxycoumarin ring from a methyl salicylate precursor and an acetic acid derivative involves an initial esterification followed by a base-catalyzed intramolecular cyclization (a Dieckmann condensation).
Caption: Generalized workflow for 4-hydroxycoumarin synthesis.
Core Chemical and Physical Properties
The fundamental physicochemical properties of 5-Chloro-4-hydroxy-2H-chromen-2-one are summarized below. This data is essential for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Reference |
| CAS Number | 54311-48-7 | [7][8][9] |
| Molecular Formula | C₉H₅ClO₃ | |
| Molecular Weight | 196.59 g/mol | |
| Appearance | White to off-white solid | General observation |
| Melting Point | Data not widely published; expected to be a high-melting solid | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water | [7] |
Spectral Data and Structural Elucidation
Structural confirmation of 5-Chloro-4-hydroxy-2H-chromen-2-one relies on a combination of spectroscopic techniques. The data presented here are based on the known spectra of the parent 4-hydroxycoumarin and predicted shifts due to the 5-chloro substituent.[1]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR (DMSO-d₆) | -OH | > 10 ppm (broad singlet) | Acidic proton of the enolic hydroxyl group. |
| H-3 | ~5.7 ppm (singlet) | Vinylic proton on the pyrone ring. | |
| H-6, H-7, H-8 | ~7.2 - 7.9 ppm (multiplets) | Aromatic protons. The chlorine at C-5 will induce downfield shifts and alter coupling patterns compared to the parent compound. | |
| ¹³C NMR (DMSO-d₆) | C-2 (C=O) | ~163 ppm | Carbonyl carbon of the lactone. |
| C-4 (C-OH) | ~161 ppm | Enolic carbon bearing the hydroxyl group. | |
| C-5 to C-10 | ~110 - 153 ppm | Aromatic carbons. C-5 (bearing Cl) will be significantly shifted. | |
| C-3 | ~103 ppm | Vinylic carbon adjacent to the carbonyl group. | |
| IR (KBr) | O-H stretch | 3300 - 3500 cm⁻¹ (broad) | Intramolecular hydrogen bonding of the hydroxyl group. |
| C=O stretch | ~1660 cm⁻¹ | Lactone carbonyl stretching frequency.[1] | |
| C=C stretch | ~1530-1620 cm⁻¹ | Aromatic and pyrone ring double bond stretching.[1] | |
| Mass Spec (EI) | [M]⁺ | m/z 196 | Molecular ion peak. |
| [M+2]⁺ | m/z 198 | Isotopic peak due to ³⁷Cl, with an intensity of ~1/3 of the [M]⁺ peak. |
Chemical Reactivity and Derivatization Potential
The chemical behavior of 5-Chloro-4-hydroxy-2H-chromen-2-one is governed by the interplay of the acidic 4-hydroxyl group, the nucleophilic C3 position, and the electrophilic aromatic ring.
Key Reaction Pathways
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Tautomerism and Acidity : The molecule exists in tautomeric equilibrium between the 4-hydroxy-2-pyrone form and the 2,4-chromanedione form. The hydroxyl proton is acidic and can be readily removed by a base to form a resonance-stabilized anion, which is a key intermediate for many reactions.
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C3-Alkylation/Acylation : The C3 position is highly nucleophilic, especially after deprotonation of the 4-OH group. It readily participates in C-C and C-heteroatom bond-forming reactions. This is the most common site for derivatization to build molecular complexity.[1] For example, it undergoes alkylation with benzylic alcohols in the presence of an acid catalyst.[1]
-
Condensation Reactions : The active methylene character of the C3 position allows for Knoevenagel-type condensation reactions with aldehydes and ketones, leading to 3-substituted derivatives.[1]
-
Electrophilic Aromatic Substitution : The benzene ring can undergo further electrophilic substitution (e.g., nitration). The directing effects of the existing chloro- and oxygen-containing groups will determine the position of the incoming electrophile. For instance, nitration of the parent 4-hydroxycoumarin can yield the 3-nitro or 6-nitro derivative depending on the reaction conditions.[1]
Caption: Key reactive sites of the 5-Chloro-4-hydroxycoumarin scaffold.
Applications in Drug Discovery and Research
The incorporation of a chlorine atom onto the 4-hydroxycoumarin scaffold can enhance biological activity, improve pharmacokinetic properties, or provide a handle for further chemical modification. While specific studies on 5-Chloro-4-hydroxy-2H-chromen-2-one are not extensively documented in mainstream literature, the activities of related chlorinated coumarins and benzamides provide strong rationale for its investigation.
-
Antibacterial Agents : Many coumarin derivatives exhibit potent antibacterial activity.[10][11] The chloro-substituent can enhance lipophilicity, potentially improving cell membrane penetration and leading to increased efficacy against both Gram-positive and Gram-negative bacteria.
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Antiviral Research : Chlorinated benzamide analogues, which share structural similarities, have been identified as potent inhibitors of human adenovirus (HAdV).[12] This suggests that 5-Chloro-4-hydroxy-2H-chromen-2-one could serve as a valuable scaffold for the development of novel antiviral agents.
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Anticancer Potential : The 2H-chromen-2-one framework is present in numerous compounds tested for anticancer properties.[13] Derivatives have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.[4]
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Synthetic Building Block : Beyond its intrinsic activity, this molecule is a crucial intermediate. The defined substitution pattern allows for the regioselective synthesis of more complex molecules, making it a valuable tool for building libraries of compounds for high-throughput screening.
Conclusion
5-Chloro-4-hydroxy-2H-chromen-2-one is a synthetically accessible and highly versatile heterocyclic compound. Its chemical properties—defined by the acidic hydroxyl group, the nucleophilic C3 position, and the electronically modified aromatic ring—make it an attractive scaffold for chemical derivatization. For researchers in medicinal chemistry and drug development, it represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. This guide provides the foundational chemical knowledge necessary to effectively utilize this compound in a research setting.
References
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- 2. 4-hydroxy-2H-chromen-2-one core, 17 | C22H18O3 | CID 54736425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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